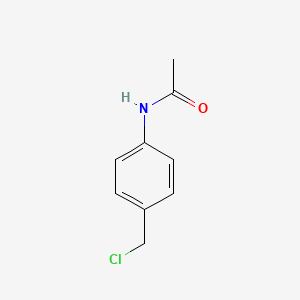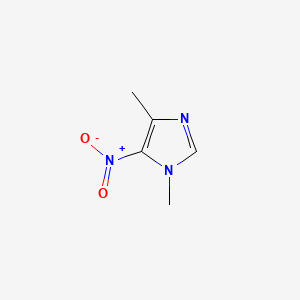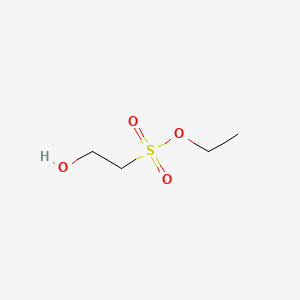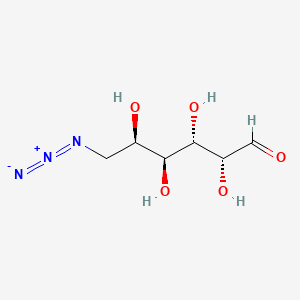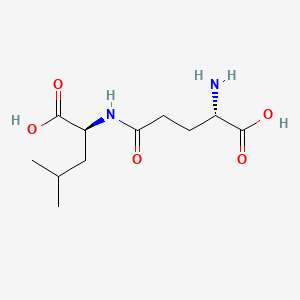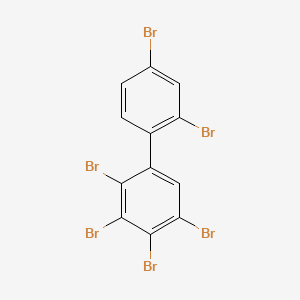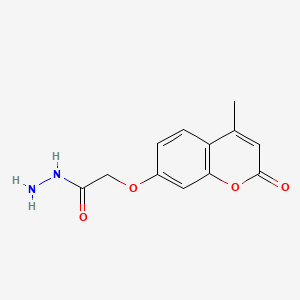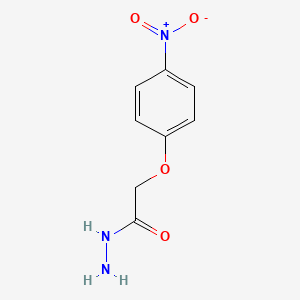
1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene is a useful research compound. Its molecular formula is C12H4Br6 and its molecular weight is 627.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Molecular Graphene
A study by Xu, Y. (2015) described the synthesis of armchair-type molecular graphene using a compound closely related to 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene. This compound was synthesized through a Diels-Alder cycloaddition reaction followed by a Suzuki coupling reaction. This molecular graphene has potential applications in nanotechnology and materials science due to its unique structural properties (Xu, Y. (2015)).
Development of Poly(p-phenylene) Graft Copolymers
Cianga, I., Hepuzer, Y., & Yagcı, Y. (2002) utilized a compound similar to this compound in the synthesis of poly(p-phenylene) graft copolymers. These polymers, due to their unique properties, find applications in materials science, particularly in creating materials with specific mechanical and chemical properties (Cianga, I., Hepuzer, Y., & Yagcı, Y. (2002)).
Sterically Encumbered Systems for Phosphorus Centers
Shah, S., Concolino, T., Rheingold, A., & Protasiewicz, J. (2000) explored the use of a compound structurally related to this compound in creating sterically encumbered systems for low-coordinate phosphorus centers. Such systems are significant in the field of inorganic chemistry for the development of new materials with unique electronic properties (Shah, S., et al. (2000)).
Hyperbranched Conjugated Poly(tetraphenylethene)
Hu, R., Lam, J., Liu, J., et al. (2012) conducted research on hyperbranched polymers containing tetraphenylethene, a derivative related to the target compound. These polymers exhibit unique properties like aggregation-induced emission and are potential candidates for applications in sensory and optical materials (Hu, R., et al. (2012)).
Synthesis of Tin and Mercury Derivatives of Benzene
Rot, N., Kanter, F. D., Bickelhaupt, F., Smeets, W., & Spek, A. (2000) synthesized tin and mercury derivatives of benzene using brominated benzene derivatives, closely related to this compound. This study contributes to the field of organometallic chemistry, exploring new ways to synthesize and use metal-organic compounds (Rot, N., et al. (2000)).
Eigenschaften
IUPAC Name |
1,2,3,4-tetrabromo-5-(2,5-dibromophenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEVZFMPNHHLPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=C(C(=C2Br)Br)Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153092 |
Source


|
| Record name | 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120991-47-1 |
Source


|
| Record name | 2,2',3,4,5,5'-Hexabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5,5'-HEXABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U536F0G05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

